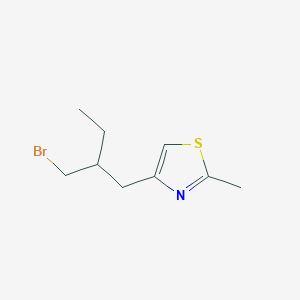

4-(2-(Bromomethyl)butyl)-2-methylthiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14BrNS |

|---|---|

Molecular Weight |

248.19 g/mol |

IUPAC Name |

4-[2-(bromomethyl)butyl]-2-methyl-1,3-thiazole |

InChI |

InChI=1S/C9H14BrNS/c1-3-8(5-10)4-9-6-12-7(2)11-9/h6,8H,3-5H2,1-2H3 |

InChI Key |

XKWUYLASQFQRSE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CSC(=N1)C)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Bromomethyl Butyl 2 Methylthiazole

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 4-(2-(Bromomethyl)butyl)-2-methylthiazole reveals a logical pathway for its synthesis, starting from simpler, more readily available precursors. The primary disconnection strategy involves severing the carbon-bromine bond, identifying a secondary alcohol as the immediate precursor. A subsequent disconnection of a carbon-carbon bond in the side chain points towards a Grignard reaction with an aldehyde. Finally, deconstruction of the thiazole (B1198619) ring itself leads to fundamental building blocks suitable for classical heterocyclic synthesis.

A plausible retrosynthetic route is outlined below:

Final Step (Bromination): The target molecule can be formed from the corresponding alcohol, 1-(2-methylthiazol-4-yl)butan-2-ol. This simplifies the final step to a standard bromination of a secondary alcohol.

Side Chain Construction (C-C Bond Formation): The precursor alcohol contains a chiral center and can be synthesized by reacting a Grignard reagent derived from 4-(chloromethyl)-2-methylthiazole with propanal.

Thiazole Core Synthesis: The key intermediate, 4-(chloromethyl)-2-methylthiazole, can be assembled via the Hantzsch thiazole synthesis.

Thiazole Ring Formation Strategies (e.g., Hantzsch Synthesis, Gabriel Synthesis)

The formation of the thiazole ring is a critical step in the synthesis of the target compound. Several classical methods are available for constructing this heterocyclic system.

Hantzsch Thiazole Synthesis: The most widely used and versatile method for thiazole synthesis is the Hantzsch reaction, first described in 1887. synarchive.com This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. synarchive.comnih.govencyclopedia.pubwikipedia.org For the synthesis of the 2-methylthiazole (B1294427) core, thioacetamide (B46855) is the ideal thioamide precursor. The reaction proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com This method is known for its high yields and the ability to introduce a wide variety of substituents onto the thiazole ring. mdpi.com

Gabriel Synthesis: Another classical approach is the Gabriel synthesis, which involves the reaction of an acylamino ketone with a reagent like phosphorus pentasulfide. cutm.ac.inanalis.com.mytandfonline.com This method typically yields 2,5-disubstituted thiazoles. While effective, the Hantzsch synthesis is often more direct for achieving the specific substitution pattern required for this compound. analis.com.my

Introduction of the 2-Methyl Group and the 4-(2-(Bromomethyl)butyl Side Chain

The specific substituents of the target molecule are introduced strategically during the synthetic sequence.

2-Methyl Group: In the context of the Hantzsch synthesis, the 2-methyl group is conveniently sourced from thioacetamide. The methyl group of the thioacetamide becomes the C2-substituent of the resulting thiazole ring.

4-(2-Bromomethyl)butyl Side Chain: The introduction of this more complex, chiral side chain is best accomplished through a multi-step, post-cyclization approach. A plausible strategy involves building the side chain from a simpler functional group already attached to the C4 position of the pre-formed 2-methylthiazole ring. A key intermediate for this approach is 4-(chloromethyl)-2-methylthiazole . This intermediate can be prepared via a Hantzsch condensation between thioacetamide and 1,3-dichloroacetone.

From this key intermediate, a Grignard reagent, (2-methylthiazol-4-yl)methylmagnesium chloride, can be formed. Subsequent reaction with propanal introduces the required carbon skeleton and the hydroxyl group, forming the precursor alcohol, 1-(2-methylthiazol-4-yl)butan-2-ol. The final bromination step converts this alcohol into the target side chain. byjus.comwikipedia.org

Optimized Synthetic Pathways and Reaction Conditions

An optimized pathway leverages a multistep sequence that offers high yields and control over the introduction of functional groups. This approach begins with the robust Hantzsch synthesis and proceeds through key intermediates.

Multistep Synthesis Approaches and Intermediates (e.g., bromination of 2-methylthiazoles)

A reliable multistep synthesis for this compound is proposed in the following sequence:

Step 1: Synthesis of 4-(chloromethyl)-2-methylthiazole This key intermediate is synthesized via the Hantzsch thiazole reaction.

Reactants: Thioacetamide and 1,3-dichloroacetone.

Conditions: Typically performed in a solvent such as ethanol (B145695) or DMF, often with heating to facilitate the condensation and cyclization. nih.gov

Step 2: Synthesis of 1-(2-methylthiazol-4-yl)butan-2-ol This step involves a Grignard reaction to construct the carbon backbone of the side chain.

Reactants: (2-methylthiazol-4-yl)methylmagnesium chloride (prepared from 4-(chloromethyl)-2-methylthiazole and magnesium turnings) and propanal.

Conditions: The Grignard reaction is conducted in an anhydrous ether solvent, such as diethyl ether or THF, at low temperatures (e.g., 0 °C) to control reactivity. An aqueous workup follows to yield the secondary alcohol.

Step 3: Bromination to yield this compound The final step is the conversion of the secondary alcohol to the corresponding alkyl bromide.

Reagents: Phosphorus tribromide (PBr₃) is a highly effective reagent for this transformation. byjus.comcommonorganicchemistry.comvedantu.com Other reagents like thionyl bromide (SOBr₂) or an Appel reaction (PPh₃/CBr₄) can also be used. commonorganicchemistry.com

Mechanism: The reaction with PBr₃ proceeds through an Sₙ2 mechanism. This involves the activation of the alcohol's hydroxyl group by phosphorus, forming a good leaving group, which is then displaced by a bromide ion. byjus.com This mechanism results in an inversion of configuration at the chiral center. commonorganicchemistry.commanac-inc.co.jp

| Step | Transformation | Key Reagents | Typical Solvents | Mechanism Type |

|---|---|---|---|---|

| 1 | Thiazole Ring Formation | Thioacetamide, 1,3-Dichloroacetone | Ethanol, DMF | Condensation/Cyclization |

| 2 | Side Chain Elongation | Mg, Propanal | THF, Diethyl Ether | Nucleophilic Addition |

| 3 | Alcohol Bromination | PBr₃ | Diethyl Ether, Pyridine (optional) | Sₙ2 Substitution |

Stereoselective Synthesis Methodologies for Chiral Centers (if applicable)

The target molecule, this compound, possesses a chiral center at the second carbon of the butyl side chain. The synthetic pathway described above, using a Grignard reaction with propanal, will produce a racemic mixture of (R)- and (S)-enantiomers. Achieving a stereoselective synthesis to obtain an enantiomerically enriched product requires specific strategies. nih.gov

Possible approaches include:

Chiral Auxiliaries: A chiral auxiliary can be attached to one of the reactants to direct the stereochemical outcome of the key bond-forming step. The auxiliary is then removed in a subsequent step. ethz.chnih.gov

Chiral Catalysts: The use of a chiral catalyst during the Grignard addition or a related reaction can favor the formation of one enantiomer over the other. Enantioselective photocatalysis and other modern methods are expanding the possibilities for creating chiral cyclic compounds. mdpi.com

Chiral Resolution: The racemic mixture of the alcohol intermediate or the final product can be separated into its individual enantiomers using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Exploration of Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry emphasizes the use of environmentally benign methods. researchgate.net Several green chemistry principles can be applied to the synthesis of thiazole derivatives. researchgate.netnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis have been shown to accelerate the Hantzsch thiazole synthesis, often leading to higher yields, shorter reaction times, and milder conditions. mdpi.comresearchgate.netmdpi.comtandfonline.com

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of the synthesis. researchgate.net

Catalysis: The use of reusable, solid-supported catalysts, such as silica-supported tungstosilicic acid for Hantzsch-type reactions, simplifies product purification and allows for catalyst recycling, aligning with green chemistry goals. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes waste. Multi-component, one-pot reactions are particularly effective in this regard. mdpi.com

By integrating these principles, the synthesis of this compound can be made more efficient and sustainable.

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions, minimizing byproducts, and ensuring the desired stereochemistry. The key transformations in the proposed synthetic routes for this compound involve well-established yet nuanced reaction mechanisms.

Hantzsch Thiazole Synthesis: A Classic Cyclization

The Hantzsch thiazole synthesis proceeds through a series of nucleophilic attacks and cyclization steps. The reaction is initiated by the attack of the sulfur atom of thioacetamide on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. The regioselectivity of the Hantzsch synthesis is generally high, with the substituted alkyl group from the ketone occupying the 4-position of the resulting thiazole.

Free-Radical Bromination: A Selective Halogenation

The bromination of the benzylic-like position of the alkyl side chain proceeds via a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of the N-Br bond in a reagent like N-bromosuccinimide (NBS), typically induced by light or a radical initiator. The resulting bromine radical abstracts a hydrogen atom from the carbon adjacent to the thiazole ring, forming a resonance-stabilized radical intermediate. This radical then reacts with another molecule of the brominating agent to yield the desired product and regenerate the bromine radical, thus propagating the chain reaction. The selectivity of this bromination is attributed to the stability of the formed radical.

Kumada Cross-Coupling: Forging a Carbon-Carbon Bond

The Kumada cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The catalytic cycle is generally understood to involve the oxidative addition of the aryl or vinyl halide to the nickel or palladium catalyst, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. The efficiency and success of the Kumada coupling are highly dependent on the choice of catalyst, ligands, and reaction conditions.

Anti-Markovnikov Hydrobromination: A Radical Addition

The anti-Markovnikov addition of hydrogen bromide to the terminal alkene proceeds through a free-radical chain reaction. In the presence of a radical initiator, such as peroxides or UV light, a bromine radical is generated. This radical adds to the less substituted carbon of the double bond to form the more stable secondary radical. This radical then abstracts a hydrogen atom from HBr to give the final anti-Markovnikov product and regenerate the bromine radical, continuing the chain reaction. This regioselectivity is in direct contrast to the electrophilic addition of HBr, which follows Markovnikov's rule.

Scalability Considerations for Laboratory and Pilot-Scale Synthesis

The transition from laboratory-scale synthesis to pilot-plant production presents a unique set of challenges and requires careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is generally considered a scalable reaction. However, on a larger scale, heat management during the exothermic cyclization step becomes crucial. The use of jacketed reactors with efficient cooling systems is necessary to maintain optimal reaction temperatures and prevent runaway reactions. The choice of solvent is also critical, with higher-boiling, less flammable solvents often preferred for pilot-plant operations. Furthermore, the handling and disposal of byproducts, such as the salts formed during the reaction, need to be carefully planned.

Free-Radical Bromination

Scaling up free-radical bromination reactions requires stringent safety protocols due to the involvement of highly reactive radical species and potentially hazardous brominating agents. The initiation of the reaction, whether by UV light or chemical initiators, needs to be carefully controlled to ensure a steady and manageable reaction rate. Photoreactors designed for large-scale applications may be necessary if UV initiation is used. Heat dissipation is again a major concern, as these reactions can be highly exothermic. Continuous flow reactors can offer significant advantages in terms of heat and mass transfer, as well as improved safety by minimizing the volume of reactive intermediates at any given time.

Grignard Reagent Formation and Kumada Coupling

The preparation and use of Grignard reagents on a large scale are well-established industrial processes but require strict adherence to anhydrous conditions, as Grignard reagents are highly sensitive to moisture. The initiation of Grignard reagent formation can sometimes be sluggish and requires careful control. The subsequent Kumada coupling reaction is also sensitive to air and moisture. The use of inert gas blanketing and dry solvents is essential. Catalyst selection and loading become critical economic factors on a larger scale. Catalyst deactivation and recovery are also important considerations for process optimization and cost reduction. Continuous processing has been shown to be a viable and often advantageous method for conducting Grignard reactions and subsequent cross-coupling on a larger scale, offering better control over reaction parameters and enhanced safety.

Hydrobromination

The scalability of hydrobromination reactions depends on the chosen method. The use of gaseous HBr requires specialized equipment for handling and metering the gas. The anti-Markovnikov radical addition requires careful control of the radical initiation to ensure high regioselectivity and yield. On a pilot scale, the use of a stable and easily handled source of HBr and a reliable radical initiator is preferred. Process safety management is crucial when handling corrosive and toxic materials like HBr.

Chemical Reactivity and Derivatization Strategies of 4 2 Bromomethyl Butyl 2 Methylthiazole

Reactions Involving the Bromomethyl Group

The bromomethyl group is a primary alkyl halide, making it an excellent electrophilic site for a variety of chemical reactions. Its position on a chiral center introduces the possibility of stereochemical considerations in its transformations.

Nucleophilic Substitution Reactions with Various Nucleophiles

The primary carbon-bromine bond in 4-(2-(bromomethyl)butyl)-2-methylthiazole is highly susceptible to nucleophilic attack, primarily via an SN2 mechanism. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center bearing the bromine atom. A wide array of nucleophiles can be employed to displace the bromide ion, yielding a variety of functionalized derivatives. pressbooks.pub

Key factors influencing these reactions include the strength and concentration of the nucleophile, the choice of solvent, and the reaction temperature. The table below outlines potential nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | Primary Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Azide | Sodium Azide (NaN₃) | Azide |

| Amines | Ammonia (NH₃), Primary/Secondary Amines | Primary/Secondary/Tertiary Amines |

| Thiolate | Sodium Thiolate (NaSR) | Thioether |

| Carboxylate | Sodium Acetate (CH₃COONa) | Ester |

Table 1: Examples of Nucleophilic Substitution Reactions This table is interactive. Click on the headers to sort.

The formation of an intermediate seleniranium cation has been observed in reactions of similar compounds like 2-bromomethyl-1,3-thiaselenole, which directs the course of nucleophilic substitution. mdpi.com This suggests that the neighboring thiazole (B1198619) ring in this compound could potentially influence the reaction pathway through anchimeric assistance, although this is less common for thiazoles compared to selenoles.

Elimination Reactions and Olefin Formation

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. mgscience.ac.inmasterorganicchemistry.com This reaction, typically following an E2 (bimolecular elimination) mechanism, involves the simultaneous removal of a proton from a β-carbon and the departure of the bromide leaving group. mgscience.ac.inucsb.edumasterorganicchemistry.com

The regioselectivity of the elimination is dictated by the nature of the base used.

Zaitsev's Rule: With a small, strong base such as sodium ethoxide, the major product is typically the more substituted (and thus more stable) alkene.

Hofmann's Rule: With a bulky, sterically hindered base like potassium tert-butoxide, the major product is often the less substituted alkene due to the base's difficulty in accessing the more sterically hindered β-hydrogen.

The rate of an E2 reaction is dependent on the concentration of both the alkyl halide and the base. ucsb.edubits-pilani.ac.in

Radical Reactions and Their Applications

The carbon-bromine bond can undergo homolytic cleavage to form a carbon-centered radical. This can be initiated using radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH). The resulting radical can then participate in various synthetic applications, including:

Reduction: Quenching the radical with a hydrogen atom source (e.g., from Bu₃SnH) results in the reduction of the bromomethyl group to a methyl group.

Radical Cyclization: If an appropriate unsaturated group is present elsewhere in the molecule, an intramolecular cyclization can occur.

Intermolecular Addition: The radical can add across the double or triple bonds of other molecules, forming new carbon-carbon bonds.

Applications as a Precursor in Organometallic Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

While the Suzuki, Heck, and Sonogashira reactions are classic palladium-catalyzed cross-coupling methods, they typically require aryl or vinyl halides/triflates as substrates. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgucsb.edunih.gov The primary alkyl bromide of this compound is not a direct substrate for these specific named reactions under standard conditions.

However, the bromomethyl group is a valuable precursor for forming organometallic reagents that can participate in other types of cross-coupling reactions.

Grignard Reagent Formation: Reaction with magnesium metal would convert the alkyl bromide into a Grignard reagent. This nucleophilic organomagnesium compound could then be used in Kumada or Negishi-type couplings with aryl or vinyl halides in the presence of a palladium or nickel catalyst.

Organozinc Reagent Formation: Transmetalation from a Grignard or organolithium reagent, or direct insertion of zinc, can form an organozinc halide. This reagent is a key component in Negishi cross-coupling reactions, which are known for their high functional group tolerance.

The table below summarizes these potential two-step cross-coupling strategies.

| Reaction Type | Step 1: Reagent Formation | Step 2: Cross-Coupling Partner | Catalyst |

| Negishi Coupling | Zinc dust (or Rieke zinc) | Aryl/Vinyl Halide or Triflate | Pd(0) or Ni(0) complex |

| Kumada Coupling | Magnesium turnings | Aryl/Vinyl Halide or Triflate | Pd(0) or Ni(0) complex |

Table 2: Potential Cross-Coupling Strategies This table is interactive. Click on the headers to sort.

Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity. The nitrogen atom is basic and acts as an electron sink, while the sulfur atom can act as an electron donor. pharmaguideline.com In a 2,4-disubstituted thiazole, the remaining C5 position is the most electron-rich and generally the most reactive towards electrophiles. pharmaguideline.com

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Nucleus

Electrophilic Aromatic Substitution (EAS)

The thiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The reaction typically occurs at the C5 position, which is the most nucleophilic carbon in the 2,4-substituted ring. pharmaguideline.com Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can be challenging due to the basicity of the ring nitrogen, which can be protonated by strong acids, deactivating the ring. masterorganicchemistry.comlibretexts.org Milder nitrating agents may be required.

Sulfonation: Similar to nitration, harsh acidic conditions can be problematic.

Friedel-Crafts Reactions: These reactions are often difficult to perform on thiazole rings due to the Lewis acid catalyst complexing with the basic nitrogen atom, which deactivates the ring system. libretexts.org

The existing methyl and substituted butyl groups are weakly activating and would further favor electrophilic attack at the C5 position.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on an unsubstituted thiazole ring is generally difficult because the ring is not sufficiently electron-deficient. nih.govnih.gov SNAr reactions typically require a good leaving group (like a halogen) on the ring and/or strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.govnih.gov

For this compound, direct SNAr by displacing a hydride ion is not a feasible pathway under normal conditions. However, if the thiazole ring were to be first halogenated (e.g., at C5 via EAS), the resulting 5-halothiazole derivative could potentially undergo SNAr with strong nucleophiles. Alternatively, quaternization of the ring nitrogen with an alkyl halide would activate the ring, making the C2 and C5 positions more susceptible to nucleophilic attack. pharmaguideline.com

Metalation and Functionalization of the Thiazole Ring

The thiazole ring is an aromatic heterocycle that can undergo deprotonation, typically with strong bases, to form a thiazolyl anion, which can then react with various electrophiles. For this compound, there are two primary sites for potential metalation on the thiazole ring: the C5-position and the methyl group at the C2-position.

Deprotonation at the C5-position would require a strong base, such as an organolithium reagent (e.g., n-butyllithium), leading to a 5-lithiated thiazole species. This intermediate could then be quenched with an electrophile to introduce a new functional group at this position. However, the presence of the reactive bromomethyl group on the butyl side chain complicates this strategy, as the strong base could potentially react with it.

Alternatively, the methyl group at the C2-position is acidic and can be deprotonated by a strong base. This would generate a nucleophilic methylene (B1212753) group attached to the C2-position, which could then participate in reactions with electrophiles. This approach would allow for functionalization at the 2-methyl position of the thiazole ring.

Ligand Development for Metal Coordination Chemistry

Thiazole-containing molecules are known to act as ligands in coordination chemistry due to the presence of the nitrogen and sulfur heteroatoms, which can coordinate to metal centers. The nitrogen atom in the thiazole ring of this compound is a potential coordination site for a variety of transition metals.

The development of ligands from this compound could involve modifications to introduce additional donor atoms, creating multidentate ligands. For instance, the bromomethyl group could be substituted with other coordinating moieties to enhance the ligand's binding affinity and selectivity for specific metal ions. The resulting complexes could have potential applications in catalysis or materials science, though specific examples involving this compound are not documented.

Chemo-, Regio-, and Stereoselective Transformations

The structure of this compound presents several possibilities for selective chemical transformations.

Chemoselectivity: The primary reactive sites are the bromomethyl group (an electrophilic alkyl halide) and the thiazole ring (which can be nucleophilic or undergo electrophilic substitution under certain conditions). Reactions can be directed to one of these sites by carefully choosing reagents and reaction conditions. For example, a soft nucleophile would likely react preferentially at the bromomethyl group via an SN2 reaction, leaving the thiazole ring intact.

Regioselectivity: In reactions involving the thiazole ring itself, such as electrophilic aromatic substitution, the position of substitution is directed by the existing substituents. For this molecule, electrophilic attack would likely occur at the C5-position, which is the most electron-rich position of the 2-methyl-4-alkylthiazole system.

Stereoselectivity: The butyl side chain contains a chiral center at the carbon atom to which the bromomethyl group is attached. Transformations involving this stereocenter, or reactions that create a new stereocenter, could potentially proceed with stereoselectivity, depending on the reaction mechanism and the use of chiral reagents or catalysts. However, no specific studies on the stereoselective transformations of this compound have been reported.

Synthesis of Complex Molecular Architectures and Analogues from this compound

As a functionalized building block, this compound could theoretically be used to synthesize more complex molecules. The bromomethyl group is a key handle for introducing the thiazole moiety into larger structures through nucleophilic substitution reactions.

For example, it could be reacted with amines, thiols, or carbanions to form new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds, respectively. This would allow for the construction of a wide range of analogues and more complex molecular architectures containing the 2-methyl-4-butylthiazole core. These larger molecules might be of interest in medicinal chemistry or materials science, but specific examples of such syntheses originating from this compound are not described in the current scientific literature.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 2 Bromomethyl Butyl 2 Methylthiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment (e.g., 1D and 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-(2-(Bromomethyl)butyl)-2-methylthiazole.

1D NMR (¹H and ¹³C):

¹H NMR: A proton NMR spectrum would provide crucial information about the chemical environment of all hydrogen atoms. Key expected signals would include a singlet for the methyl group on the thiazole (B1198619) ring, a characteristic signal for the proton on the C5 position of the thiazole ring, and complex multiplets for the butyl side chain. The chemical shift (δ) of the -CH₂Br protons would be expected in a downfield region due to the deshielding effect of the bromine atom. Integration of these signals would confirm the number of protons in each environment.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The spectrum would confirm the presence of the thiazole ring carbons, the butyl chain carbons, and the methyl group carbon. The carbon attached to the bromine atom (-CH₂Br) would exhibit a characteristic chemical shift.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, allowing for the mapping of the entire butyl chain by showing which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals for all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be essential for confirming the attachment of the butyl group to the C4 position of the thiazole ring and the position of the methyl group at C2.

Stereochemical Assignment: The butyl group contains a chiral center at the carbon bearing the bromomethyl group. In principle, NMR spectroscopy using chiral shift reagents or derivatizing agents could be used to distinguish between enantiomers.

Table 4.1.1: Predicted ¹H NMR Chemical Shift Regions for this compound This table is predictive and based on general principles for similar structures, not on experimental data.

| Proton Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Thiazole-H (C5) | ~6.8-7.2 | Singlet (s) |

| Thiazole-CH₃ (C2) | ~2.6-2.8 | Singlet (s) |

| -CH₂Br | ~3.5-3.8 | Doublet of Doublets (dd) or Multiplet (m) |

| Aliphatic CH, CH₂, CH₃ | ~0.9-2.9 | Multiplets (m) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the parent ion, which in turn confirms the molecular formula. For this compound (C₉H₁₄BrNS), the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ with nearly equal intensity, separated by 2 mass units.

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) combined with tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern. Key fragment ions would be expected from:

Loss of a bromine radical (•Br).

Cleavage of the butyl side chain.

Fragmentation of the thiazole ring.

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 4.2.1: Expected HRMS Data for C₉H₁₄BrNS This table is theoretical, based on the molecular formula.

| Ion | Isotope | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | ⁷⁹Br | 247.0088 |

| [M+2]⁺ | ⁸¹Br | 249.0067 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the various bonds. Key expected vibrations include C-H stretching from the alkyl and aromatic-like thiazole groups, C=N and C=C stretching from the thiazole ring, and a C-Br stretching vibration at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The thiazole ring vibrations are often Raman active. This technique is particularly useful for identifying non-polar bonds that may be weak in the IR spectrum.

Table 4.3.1: Predicted IR Absorption Regions for Key Functional Groups This table is predictive and based on general principles, not on experimental data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=N (Thiazole) | Stretching | 1600-1650 |

| C=C (Thiazole) | Stretching | 1500-1580 |

| C-Br | Stretching | 500-650 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would determine:

The precise three-dimensional arrangement of atoms in the solid state.

Exact bond lengths, bond angles, and torsion angles.

The conformation of the butyl side chain.

Intermolecular interactions (supramolecular structure) in the crystal lattice.

The absolute configuration of the chiral center, if a suitable crystal is obtained.

No published crystal structure for this compound was found.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment (if chiral)

The molecule possesses a stereocenter in the butyl side chain and is therefore chiral. Chiroptical techniques are essential for determining its absolute configuration (R or S).

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by the chiral molecule. An experimental ECD spectrum, when compared with a theoretically predicted spectrum from quantum chemical calculations, can be used to assign the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve (a Cotton effect) is characteristic of the stereochemistry.

No experimental or theoretical chiroptical data for this specific compound are available in the public domain.

Computational and Theoretical Studies of 4 2 Bromomethyl Butyl 2 Methylthiazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Energetics, and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic properties of a molecule. These methods provide a detailed picture of the electron distribution, molecular orbital energies, and other parameters that govern the molecule's stability and reactivity.

For 4-(2-(Bromomethyl)butyl)-2-methylthiazole, DFT calculations can be employed to optimize its geometry and compute key electronic descriptors. The presence of the electron-rich thiazole (B1198619) ring, the alkyl chain, and the electrophilic bromomethyl group creates a molecule with distinct electronic features.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. shd-pub.org.rs The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's excitability and chemical stability. shd-pub.org.rs For thiazole derivatives, the HOMO is typically localized on the thiazole ring, while the LUMO distribution can vary depending on the substituents. asianpubs.orgresearchgate.net In the case of this compound, the presence of the electronegative bromine atom in the bromomethyl group is expected to lower the LUMO energy, potentially making the molecule more susceptible to nucleophilic attack at the methylene (B1212753) carbon. mdpi.com

Reactivity Predictions: Quantum chemical calculations can also predict the reactivity of different sites within the molecule. The distribution of electrostatic potential on the molecular surface can identify regions that are prone to electrophilic or nucleophilic attack. For instance, the nitrogen and sulfur atoms of the thiazole ring are expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles. Conversely, the carbon atom of the bromomethyl group is anticipated to be electron-deficient and thus a prime target for nucleophiles.

Various reactivity descriptors can be calculated from the electronic structure data. These include parameters like chemical hardness, softness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity. researchgate.net

Below is a hypothetical data table summarizing the kind of electronic properties that could be obtained for this compound using DFT calculations, based on general knowledge of similar compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations

The flexible butyl and bromomethyl side chains of this compound allow it to adopt various conformations, which can significantly influence its physical properties and biological activity.

Conformational Analysis: Conformational analysis aims to identify the stable low-energy conformations of a molecule. For the butyl group attached to the thiazole ring, rotation around the single bonds can lead to a variety of spatial arrangements. rsc.orgacs.org The steric interactions between the butyl group, the thiazole ring, and the bromomethyl group will dictate the preferred conformations. Computational methods can systematically explore the potential energy surface of the molecule by rotating a specific dihedral angle and calculating the corresponding energy. This allows for the identification of energy minima, which correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature. For alkyl-substituted heterocyclic systems, the orientation of the alkyl chain relative to the ring is a key determinant of conformational preference. rsc.orgresearchgate.net

Reaction Mechanism Modeling and Transition State Analysis

The bromomethyl group in this compound is a reactive functional group that can participate in various chemical reactions, most notably nucleophilic substitution reactions.

Reaction Mechanism Modeling: Computational chemistry can be used to model the mechanism of these reactions in detail. researchgate.net For example, the reaction of this compound with a nucleophile, such as an amine or a thiol, can be studied to determine the reaction pathway and the associated energy changes. This involves calculating the energies of the reactants, products, and any intermediates and transition states along the reaction coordinate. The SN2 (bimolecular nucleophilic substitution) mechanism is a likely pathway for the reaction of the bromomethyl group. sciforum.net In this mechanism, the nucleophile attacks the carbon atom of the bromomethyl group from the side opposite to the bromine atom, leading to the displacement of the bromide ion in a single concerted step.

Transition State Analysis: A key aspect of reaction mechanism modeling is the identification and characterization of the transition state. rsc.orgnih.gov The transition state is the highest energy point along the reaction pathway and its structure and energy determine the activation energy and the rate of the reaction. Quantum chemical calculations can be used to locate the transition state structure and calculate its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. By analyzing the geometry of the transition state, one can gain insights into the bonding changes that occur during the reaction. For the SN2 reaction of this compound, the transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-bromine bond.

Molecular Modeling and Docking Studies for Potential Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding mode and affinity of a small molecule to a biological macromolecule, such as a protein or an enzyme. wjarr.comnih.govsemanticscholar.org While avoiding any clinical implications, these methods can be used to explore the potential interactions of this compound with various protein targets.

Molecular Modeling: Molecular modeling involves the generation and manipulation of 3D models of molecules. For this compound, a 3D model can be built and its properties, such as its size, shape, and surface characteristics, can be analyzed. This information is crucial for understanding how the molecule might fit into the binding site of a protein.

Docking Studies: Molecular docking simulations can then be used to place the 3D structure of this compound into the active site of a target protein and predict its preferred binding orientation. mdpi.combiointerfaceresearch.comnih.govmdpi.com The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The results of a docking study can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.

For example, the thiazole ring of this compound could potentially form hydrogen bonds with amino acid residues in a protein's active site, while the butyl chain could engage in hydrophobic interactions. The bromomethyl group, being reactive, could also potentially form a covalent bond with a nucleophilic residue in the active site, leading to irreversible inhibition.

A hypothetical docking study could yield the following type of data:

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Kinase A | -7.2 | Lys72, Asp184 | Hydrogen bond with thiazole nitrogen, hydrophobic interactions with butyl chain. |

| Protease B | -6.8 | Cys25, His159 | Potential for covalent bond formation with Cys25 via the bromomethyl group. |

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. nih.govacs.org Computational methods can be used to perform SAR studies by calculating various molecular descriptors for a series of related compounds and correlating them with their activity.

For this compound, a computational SAR study could involve designing a virtual library of analogs with modifications to different parts of the molecule. For example, the length of the alkyl chain could be varied, the methyl group on the thiazole ring could be replaced with other substituents, or the bromine atom could be replaced with other halogens.

For each of these virtual analogs, a set of computational descriptors would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By analyzing the correlation between these descriptors and a hypothetical activity, one can build a quantitative structure-activity relationship (QSAR) model. imist.ma Such a model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties.

For instance, a QSAR study might reveal that increasing the hydrophobicity of the alkyl chain leads to a predicted increase in activity up to a certain point, after which the activity is predicted to decrease. Similarly, the electronic properties of the substituent on the thiazole ring could be found to have a significant impact on the predicted activity. rsc.org

Applications of 4 2 Bromomethyl Butyl 2 Methylthiazole in Organic and Medicinal Chemistry Research

Utilization as a Versatile Building Block in Complex Organic Synthesis

The strategic importance of 4-(2-(Bromomethyl)butyl)-2-methylthiazole as a versatile building block is prominently demonstrated in the synthesis of complex pharmaceutical agents. Its structure incorporates a reactive electrophilic center (the bromomethyl group) and a nucleophilic thiazole (B1198619) ring, making it a bifunctional component for constructing larger, more intricate molecules.

A primary example of its application is as a key intermediate in the total synthesis of Ritonavir. beilstein-journals.orgnih.gov Ritonavir is an antiretroviral medication belonging to the protease inhibitor class, used in the treatment of HIV/AIDS. beilstein-journals.orgnih.gov In the multi-step synthesis of Ritonavir, derivatives structurally similar to this compound serve as crucial fragments that are incorporated into the final molecular architecture. The synthesis often involves the coupling of this thiazole-containing fragment with other complex intermediates. chemicalbook.comgoogle.comgoogle.com The process highlights the compound's role in providing a significant portion of the final drug's backbone, underscoring its utility in convergent synthetic strategies where complex molecular fragments are prepared separately before being joined together. google.com The robustness of the thiazole ring and the specific reactivity of the bromomethyl group allow for selective transformations in the presence of other functional groups, a critical requirement in the synthesis of complex molecules like Ritonavir. researchgate.net

Precursor for the Development of Novel Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of novel and complex heterocyclic scaffolds. The bromomethyl group is a potent electrophile, readily participating in substitution and cyclization reactions to form new ring systems. nih.govtandfonline.com This capability is crucial for generating libraries of diverse compounds for drug discovery and chemical biology.

The compound can be used to construct fused heterocyclic systems through intramolecular cyclization or to link multiple heterocyclic units in intermolecular reactions. For instance, the bromomethyl group can react with a nucleophile tethered to another part of a molecule, leading to the formation of bicyclic or polycyclic structures containing the thiazole ring. A common strategy involves the reaction of α-halocarbonyl compounds (a class to which this molecule's reactive end belongs) with various reagents containing an N-C-S fragment, such as thioamides or thioureas, in what is known as the Hantzsch thiazole synthesis. indexcopernicus.combepls.com

Furthermore, derivatives with similar reactivity are used to synthesize complex fused systems, such as imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines, which are scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities. mdpi.com By reacting this compound with appropriate dinucleophilic partners, chemists can access a variety of novel heterocyclic frameworks that are otherwise difficult to synthesize. mdpi.comnih.gov

Design and Synthesis of New Catalysts and Ligands (e.g., for asymmetric catalysis)

In the field of catalysis, particularly asymmetric catalysis, the design of chiral ligands is of paramount importance for controlling the stereochemical outcome of a reaction. Thiazole-containing molecules are attractive candidates for ligand design due to the presence of both nitrogen and sulfur atoms, which can coordinate to transition metals. alfachemic.comresearchgate.net

This compound can serve as a precursor for new ligands. The reactive bromomethyl handle allows for the covalent attachment of the thiazole moiety to a chiral backbone, such as BINOL (1,1'-Bi-2-naphthol) or a chiral oxazoline, creating multidentate ligands. rsc.org These ligands can then form complexes with metals like copper, palladium, or iridium, creating catalysts for a range of asymmetric transformations, including alkylations, additions, and cyclizations. nih.govresearchgate.net

The combination of the thiazole's coordinating ability with a well-defined chiral environment can lead to catalysts with high enantioselectivity. researchgate.net For example, thiazoline-containing ligands have been successfully employed in palladium-catalyzed asymmetric allylic substitution reactions. rsc.org The modular nature of synthesizing these ligands, starting from a functionalized thiazole like this compound, allows for the systematic tuning of steric and electronic properties to optimize catalyst performance for specific reactions. alfachemic.com

Exploration as Molecular Probes for Biological Systems (e.g., enzyme assays, receptor binding, in vitro cellular studies)

Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov This makes functionalized thiazoles like this compound valuable platforms for the development of molecular probes to study biological systems. The bromomethyl group can act as a reactive probe, forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes. This property is useful for activity-based protein profiling (ABPP) and for designing targeted irreversible inhibitors.

While data on the specific subject compound is limited, numerous studies on analogous thiazole derivatives demonstrate their potential in biological assays. These compounds are frequently evaluated for their ability to inhibit specific enzymes or their cytotoxic effects on cancer cell lines. For instance, various thiazole derivatives have been synthesized and tested as inhibitors of enzymes like cyclooxygenase (COX) and carbonic anhydrase, or screened for their anticancer activity against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). mdpi.comacs.orgnih.gov The data from these studies provide insights into the structure-activity relationships of the thiazole scaffold.

| Compound Class | Target/Assay | Result (IC50) | Reference |

|---|---|---|---|

| Thiazole Carboxamide Derivative (2b) | COX-1 Enzyme Inhibition | 0.239 µM | acs.org |

| Thiazole Carboxamide Derivative (2b) | COX-2 Enzyme Inhibition | 0.191 µM | acs.org |

| Substituted Thiazole (4c) | MCF-7 Cell Line (Antiproliferative) | 2.57 µM | mdpi.com |

| Substituted Thiazole (4c) | HepG2 Cell Line (Antiproliferative) | 7.26 µM | mdpi.com |

| Substituted Thiazole (4c) | VEGFR-2 Enzyme Inhibition | 0.15 µM | mdpi.com |

| Thiazole-methylsulfonyl Derivative (2j) | hCA I Enzyme Inhibition | 31.40 µM | nih.gov |

| Thiazole-methylsulfonyl Derivative (2j) | hCA II Enzyme Inhibition | 20.84 µM | nih.gov |

This table presents inhibitory concentration (IC50) values for various thiazole derivatives against different biological targets, illustrating the therapeutic potential of the thiazole scaffold. Data is representative of the class of compounds and not specific to this compound.

Furthermore, benzothiazole (B30560) derivatives have been developed as fluorescent probes for detecting beta-amyloid plaques in the brains of Alzheimer's patients, showcasing the utility of the thiazole core in creating diagnostic tools. nih.gov

Development of Advanced Materials with Tunable Properties

The unique electronic properties of the thiazole ring make it a valuable component in the field of materials science, particularly for organic electronics. nih.govresearchgate.net Thiazole is considered an electron-accepting heterocycle, a property that is highly desirable for creating organic semiconductors, which are the active components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs or solar cells), and organic light-emitting diodes (OLEDs). nih.govnih.gov

Compounds like this compound can serve as monomeric building blocks for the synthesis of conjugated polymers. The bromomethyl group can be converted into other functional groups suitable for polymerization reactions (e.g., Stille or Suzuki coupling). The butyl side chain is beneficial for improving the solubility of the resulting polymers, which is crucial for processing and device fabrication.

Fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360), are particularly promising due to their rigid, planar structure, which facilitates efficient intermolecular π–π stacking and enhances charge carrier mobility. rsc.org Materials based on these scaffolds have been successfully incorporated into high-performance organic electronic devices. rsc.orgacs.org For example, donor-acceptor type emitters using a thiazolo[5,4-d]thiazole core have been used to create efficient blue OLEDs. acs.org Thiazole-based coordination polymers and metal-organic frameworks (MOFs) have also been investigated for their luminescent properties, with potential applications in chemical sensing and lighting. mdpi.com

Analytical Methodologies for Detection and Quantification of 4 2 Bromomethyl Butyl 2 Methylthiazole

Chromatographic Separation Techniques (e.g., HPLC, GC) with Advanced Detection (e.g., UV-Vis, Fluorescence, Refractive Index)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and analysis of 4-(2-(Bromomethyl)butyl)-2-methylthiazole. The choice between these methods often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of compounds, including thiazole (B1198619) derivatives. For this compound, a reversed-phase HPLC method using a C18 column is a suitable approach. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. A typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the gradient or isocratic elution optimized to achieve good resolution and peak shape.

Detection can be performed using a UV-Vis detector, as the thiazole ring exhibits absorbance in the UV region. The selection of the detection wavelength is crucial for sensitivity and selectivity. While specific data for this compound is not extensively published, related thiazole derivatives show absorbance maxima that can guide method development. nih.govresearchgate.net

Interactive Data Table: Representative HPLC-UV Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | 4.5 min |

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC can be an effective analytical tool. A nonpolar or mid-polar capillary column, such as one coated with a phenyl-polysiloxane stationary phase, would be appropriate for separation. The oven temperature program would be optimized to ensure the efficient separation of the target analyte from any impurities or matrix components.

For detection, a Flame Ionization Detector (FID) can be used for general-purpose quantification, while a more selective detector like an Electron Capture Detector (ECD) would be highly sensitive to the brominated nature of the molecule.

Interactive Data Table: Illustrative GC-FID Method Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Expected Retention Time | 8.2 min |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS/MS)

For the analysis of this compound in complex matrices, such as environmental or biological samples, hyphenated techniques that couple chromatographic separation with mass spectrometry offer superior selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. This technique is particularly useful for quantifying low levels of the target compound in the presence of interfering substances. nih.govnih.gov After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are fragmented to produce a characteristic fragmentation pattern that is used for quantification.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

Similar to LC-MS/MS, GC-MS/MS provides excellent selectivity and sensitivity for the analysis of volatile compounds in complex mixtures. nih.gov Following GC separation, the analyte is ionized, commonly by electron ionization (EI), and the precursor ion is fragmented to generate product ions that are specific to the molecule. This allows for the confident identification and quantification of this compound, even at trace levels.

Interactive Data Table: Proposed Mass Spectrometry Parameters for the Analysis of this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |

| LC-MS/MS | ESI+ | [M+H]+ | To be determined experimentally |

| GC-MS/MS | EI | [M]+• | To be determined experimentally |

Electrochemical Detection Methods for Sensitive Quantification

Electrochemical methods offer a sensitive and often cost-effective alternative for the quantification of electroactive compounds. Thiazole derivatives can be electrochemically active, and their oxidation or reduction can be monitored at an electrode surface. researchgate.net Techniques such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry can be employed to study the electrochemical behavior of this compound and to develop quantitative methods. nih.gov

The development of an electrochemical method would involve the selection of a suitable working electrode (e.g., glassy carbon, boron-doped diamond) and the optimization of the supporting electrolyte composition and pH to achieve a well-defined and reproducible electrochemical signal. The peak current obtained in these voltammetric techniques is proportional to the concentration of the analyte, allowing for its quantification.

Development of Novel Sensor Platforms for Environmental or Chemical Monitoring

The development of novel sensor platforms for the real-time or in-situ monitoring of this compound is an emerging area of research. These sensors can be based on various principles, including electrochemical, optical, and mass-sensitive detection.

Electrochemical Sensors: These sensors can be fabricated by modifying an electrode surface with a material that selectively interacts with the target analyte. This interaction can lead to a measurable change in the electrochemical signal, such as a change in current or potential. For thiazole derivatives, materials like conducting polymers or nanomaterials can be used to enhance the sensitivity and selectivity of the sensor. iaea.org

Optical Sensors: Optical sensors, such as those based on fluorescence or colorimetry, can be designed using molecules that exhibit a change in their optical properties upon binding to the target analyte. nih.govacs.org For instance, a fluorescent probe could be synthesized that shows a change in its emission intensity or wavelength in the presence of this compound.

The development of such sensors would require significant research to identify or create recognition elements that are highly selective for the target compound. However, they hold the promise of providing rapid and portable analytical tools for on-site monitoring.

Biological Activity and Mechanistic Investigations of 4 2 Bromomethyl Butyl 2 Methylthiazole Non Clinical Focus

In Vitro Enzyme Inhibition and Activation Studies

No data is available on the specific effects of 4-(2-(Bromomethyl)butyl)-2-methylthiazole on enzyme activity.

Receptor Binding Assays and Ligand-Target Interaction Profiling

There are no published receptor binding assays or interaction profiles for this compound.

Cellular Pathway Modulation in Model Systems (e.g., cell cultures, non-human cell lines)

Information regarding the modulation of cellular pathways by this compound in any model system is not available in the current scientific literature.

Investigations into Structure-Based Molecular Mechanisms of Action (excluding clinical efficacy)

There are no studies investigating the structure-based molecular mechanisms of action for this compound.

Potential as Molecular Tools for Biological Research

The potential of this compound as a molecular tool for biological research has not been explored in any published studies.

Environmental Fate and Degradation Studies of 4 2 Bromomethyl Butyl 2 Methylthiazole if Applicable

Photodegradation Pathways and Products

No data is currently available in published scientific literature regarding the photodegradation pathways or the resulting degradation products of 4-(2-(Bromomethyl)butyl)-2-methylthiazole.

Biodegradation Mechanisms and Environmental Half-Life

There is no available information concerning the biodegradation mechanisms of this compound. Consequently, its environmental half-life has not been determined.

Distribution and Persistence in Environmental Compartments

Scientific studies detailing the distribution and persistence of this compound in various environmental compartments, such as soil, water, and air, could not be located.

Data Tables

Due to the absence of research findings on the environmental fate and degradation of this compound, no data tables can be generated.

Future Research Directions and Translational Opportunities for 4 2 Bromomethyl Butyl 2 Methylthiazole

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a critical first step in unlocking the potential of 4-(2-(Bromomethyl)butyl)-2-methylthiazole. Current synthetic strategies for thiazole (B1198619) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should focus on the development of novel synthetic routes that are both efficient and sustainable.

Key areas for exploration include:

One-Pot Syntheses: Designing a one-pot reaction where the thiazole ring is formed and the bromomethylbutyl side chain is introduced in a single synthetic operation would significantly improve efficiency.

Catalytic Methods: The use of transition metal or organocatalysis could enable milder reaction conditions and higher selectivity, reducing the environmental impact.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Developing a flow process for the synthesis of this compound would be a significant advancement for its potential large-scale production.

| Synthetic Route | Key Advantages | Potential Challenges |

| One-Pot Synthesis | Increased efficiency, reduced waste | Complex reaction optimization |

| Catalytic Methods | Milder conditions, high selectivity | Catalyst cost and stability |

| Flow Chemistry | Scalability, safety, consistency | Initial setup cost and expertise |

Discovery of Unprecedented Chemical Reactivity Profiles and Applications

The presence of a reactive bromomethyl group attached to a butyl-substituted thiazole core suggests a rich and diverse chemical reactivity profile. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Future research should systematically investigate the reactivity of this compound with various nucleophiles, such as amines, thiols, and alcohols. This could lead to the discovery of novel derivatives with unique properties and applications. For example, reaction with fluorescent dyes could yield new probes for bioimaging, while polymerization of the molecule could lead to novel functional materials.

Integration into Advanced Materials Science and Engineering Initiatives

The unique combination of a rigid thiazole ring and a flexible alkyl chain with a reactive handle makes this compound an attractive building block for advanced materials.

Potential applications in materials science include:

Functional Polymers: The bromomethyl group can serve as an initiation site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to create well-defined polymers with thiazole moieties in the side chains. These polymers may exhibit interesting electronic, optical, or self-assembly properties.

Organic Semiconductors: Thiazole-containing molecules have been investigated for their potential in organic electronics. By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Surface Modification: The reactive nature of the bromomethyl group allows for the covalent attachment of this molecule to various surfaces, enabling the modification of their chemical and physical properties.

| Material Application | Potential Functionality |

| Functional Polymers | Electronic conductivity, self-assembly |

| Organic Semiconductors | Charge transport, light emission |

| Surface Modification | Altered wettability, biocompatibility |

Development of Next-Generation Molecular Probes for Biological and Chemical Systems

The thiazole scaffold is present in many biologically active molecules and fluorescent dyes. mdpi.com The structure of this compound provides a platform for the development of novel molecular probes.

Future research in this area could focus on:

Fluorescent Probes: By attaching a fluorophore to the thiazole core via the bromomethyl handle, it may be possible to create probes that can selectively detect specific analytes or monitor biological processes.

Bioorthogonal Chemistry: The bromomethyl group can potentially participate in bioorthogonal reactions, allowing for the specific labeling of biomolecules in living systems.

Chemical Sensors: The thiazole ring can interact with metal ions or other chemical species. By designing appropriate derivatives of this compound, it may be possible to develop new chemosensors for environmental or industrial applications.

Multidisciplinary Research Collaborations for Broader Impact

Realizing the full potential of this compound will require a multidisciplinary approach. Collaborations between synthetic chemists, materials scientists, biologists, and engineers will be essential to explore the diverse applications of this compound.

Such collaborations can foster innovation by bringing together different perspectives and expertise. For example, a collaboration between a synthetic chemist who can produce the molecule and a materials scientist who can fabricate it into a device could lead to the rapid development of new technologies.

Q & A

Q. What are the common synthetic routes for 4-(2-(Bromomethyl)butyl)-2-methylthiazole, and what reagents and conditions are typically employed?

The synthesis of this compound involves precursor reactions under controlled conditions. Key steps include:

- Bromination : Use of bromine or brominating agents (e.g., N-bromosuccinimide) to introduce the bromomethyl group.

- Solvent systems : Ethanol, acetic acid, or DMF for solubility and reaction efficiency .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) to enhance electrophilic substitution or cyclization .

- Temperature : Typically 60–80°C to balance reaction rate and side-product formation .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Characterization relies on:

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (C-H stretch of methyl groups) confirm thiazole and alkyl chain functionalities .

- NMR :

- ¹H NMR : δ 2.5–3.0 ppm (bromomethyl protons), δ 2.3 ppm (methyl group on thiazole) .

- ¹³C NMR : Resonances at ~150 ppm (C=N) and ~25 ppm (methyl carbons) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 248.17 for C₉H₁₃BrN₂S) validate molecular weight .

Advanced Questions

Q. How can researchers optimize the reaction yield and selectivity of this compound synthesis under varying conditions?

Optimization strategies include:

- Temperature modulation : Lower temperatures (40–60°C) reduce side reactions but may slow kinetics; higher temperatures (80–100°C) risk decomposition .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while ethanol minimizes byproducts .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts enhance regioselectivity in bromination steps .

- Computational modeling : Reaction path searches via quantum chemical calculations predict optimal conditions (e.g., activation barriers, solvent effects) .

Q. How can discrepancies in reported spectroscopic data for this compound be resolved?

Discrepancies arise from solvent effects, impurities, or instrumentation. Mitigation involves:

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography for unambiguous bond-length confirmation) .

- Standardized protocols : Consistent solvent (e.g., CDCl₃ for NMR) and calibration standards .

- High-resolution MS : Resolve isotopic patterns (e.g., Br isotopes at m/z 79/81) to confirm purity .

Q. What methodologies are recommended for studying the biological activity of this compound derivatives?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols .

- Molecular docking : Simulate ligand-receptor interactions (e.g., with benzimidazole-binding proteins) using software like AutoDock .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.